Methylenediphosphonic acid

描述

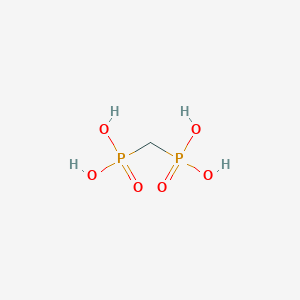

Methylenediphosphonic acid, also known as medronic acid, is a diphosphonic acid with the molecular formula CH₆O₆P₂. It is a methylene-substituted bisphosphonate that has a strong affinity for hydroxyapatite crystals in the bone matrix. This compound is commonly used in imaging studies, particularly in conjunction with radioisotopes such as technetium-99m, to detect bone abnormalities and other conditions .

准备方法

Synthetic Routes and Reaction Conditions: Methylenediphosphonic acid can be synthesized through the hydrolysis of tetra-secondary alkyl methylenediphosphonates. The process involves the chlorination of this compound with phosphorus pentachloride, followed by reaction with a Grignard reagent such as n-hexyl magnesium bromide . Another method involves the reaction of tetraethyl methylenediphosphonate with trimethylsilyl bromide in dichloromethane, followed by hydrolysis with water in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified and crystallized for use in various applications.

化学反应分析

Types of Reactions: Methylenediphosphonic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: this compound can undergo substitution reactions to form various esters and salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and alcohols are commonly used under acidic or basic conditions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Esters and salts of this compound.

科学研究应用

Nuclear Medicine

Bone Imaging

MDP is widely used in nuclear medicine for bone imaging. It forms complexes with radioactive isotopes such as technetium-99m (99mTc), allowing for the detection of bone abnormalities, including metastases and fractures. The radiopharmaceutical complex 99mTc-MDP is utilized in scintigraphy to visualize bone metabolism and pathology .

Case Study: Bone Scintigraphy

A study demonstrated that MDP, when combined with 99mTc, significantly enhances the visualization of bone lesions in patients with suspected metastatic disease. This application aids clinicians in diagnosing and monitoring treatment responses in oncology patients .

Biochemical Research

Chelating Agent

MDP's strong chelation properties allow it to modulate calcium levels in cell cultures, making it useful for studies related to cellular metabolism and signaling pathways. For instance, MDP has been employed to investigate calcium storage mechanisms in bovine chromaffin cells .

Case Study: Cellular Response

Research involving rat osteoblast cells showed that MDP-modified titanium surfaces enhanced cell proliferation and differentiation, suggesting potential applications in orthopedic implants and bone regeneration strategies .

Synthesis of Biologically Active Compounds

Pharmaceutical Development

MDP has been used as a precursor in the synthesis of various biologically active compounds. Its derivatives are explored for their effects on cellular mechanisms such as apoptosis and autophagy, which are critical in cancer research .

Table: Selected Derivatives and Their Applications

| Derivative | Application |

|---|---|

| Cis-platin Complexes | Investigated for enhanced anticancer activity |

| Xanthosine Triphosphate | Studied for effects on protein prenylation |

Material Science

Surface Modification

In material science, MDP is utilized to modify surfaces of implants to improve biocompatibility and enhance osseointegration. Studies have shown that titanium surfaces treated with MDP exhibit improved interactions with osteoblasts, leading to better integration into bone tissue .

Environmental Applications

Water Treatment

MDP has been explored for its potential use in water treatment processes due to its ability to bind heavy metals, thereby reducing toxicity levels in contaminated water sources .

作用机制

Methylenediphosphonic acid exerts its effects primarily through its strong affinity for hydroxyapatite crystals in the bone matrix. It accumulates at sites of osteoid mineralization and can be complexed with radioisotopes for imaging purposes. The compound acts as a chelating agent, binding to calcium ions and influencing various biological processes .

相似化合物的比较

Methylenediphosphonic acid is unique among bisphosphonates due to its methylene substitution, which enhances its affinity for hydroxyapatite. Similar compounds include:

Ethylenediphosphonic acid: Lacks the methylene substitution, resulting in different binding properties.

Hydroxyethanediphosphonic acid: Contains a hydroxyl group, altering its chemical behavior and applications.

Aminothis compound: Includes an amino group, providing different biological and chemical properties.

This compound stands out due to its specific applications in imaging and its strong binding affinity to bone mineral components .

生物活性

Methylenediphosphonic acid (MDP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores the biological effects of MDP, including its mechanisms of action, applications in medical imaging, and potential toxicological effects.

Overview of this compound

MDP is a diphosphonic acid that is commonly used in radiopharmaceutical preparations, particularly for bone imaging due to its affinity for hydroxyapatite in bone tissue. Its structure allows it to chelate metal ions, which enhances the delivery of radioactive isotopes for diagnostic purposes.

MDP exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : MDP inhibits inorganic pyrophosphatase, an enzyme involved in phosphate metabolism. This inhibition occurs through competitive binding with magnesium ions and substrates, leading to altered cellular phosphate levels .

- Transport of Radiopharmaceuticals : MDP enhances the transport and localization of radiopharmaceuticals in bone tissues. Its ability to bind to calcium-rich areas allows for targeted imaging and therapy .

- Effect on Immune Function : Studies have indicated that MDP can modulate immune responses by affecting the biosynthesis of prostaglandins and influencing cellular signaling pathways .

1. Genotoxicity Evaluation

A study investigated the genotoxic effects of 99mTechnetium-labeled MDP (99mTc-MDP) in Wistar rats. The Comet assay revealed that both 99mTc-MDP and stannous chloride induced DNA strand breaks in blood cells, indicating potential genotoxicity. However, the extent of damage was significantly lower compared to the positive control (cyclophosphamide) used in the study .

| Treatment | Micronucleated Bone Marrow Polychromatic Erythrocytes (MNPCE) | Mean ± SD |

|---|---|---|

| NaCl 0.9% | 1.50 ± 0.85 | |

| Cyclophosphamide (50 mg/kg) | 16.20 ± 3.12 | |

| 99mTc-MDP (500 µg/mL) | 2.20 ± 0.79 |

This data suggests that while MDP has some genotoxic potential, it does not exhibit significant clastogenic or aneugenic effects at the tested doses .

2. Bioavailability Studies

Another study assessed the bioavailability of 99mTc-MDP when administered alongside antimalarial drugs such as mefloquine and artemisinin in rats. Results indicated a significant increase in the uptake of MDP in various organs, particularly in the femur and liver, suggesting that these drugs may enhance the localization of MDP in bone tissue .

| Organ | Control % ATI | Treated % ATI |

|---|---|---|

| Femur | 2.769 ± 0.598 | 3.690 ± 1.186 |

| Liver | 1.697 ± 0.281 | 3.310 ± 0.079 |

| Kidneys | 7.007 ± 1.523 | 3.465 ± 0.620 |

These findings highlight the potential for drug interactions to modify the pharmacokinetics of MDP, which could be critical for optimizing therapeutic protocols involving this compound .

Applications in Medicine

MDP is primarily utilized in nuclear medicine for bone scanning due to its high affinity for bone tissue, making it invaluable for diagnosing conditions such as metastatic bone disease and osteomyelitis . Additionally, its role as a chelating agent enhances the safety and efficacy of radiopharmaceuticals by reducing toxicity associated with free radionuclides.

属性

IUPAC Name |

phosphonomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKDYNNUVRNNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt) | |

| Record name | Medronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045696 | |

| Record name | Medronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-15-2 | |

| Record name | Methylenediphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73OS0QIN3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While MDP itself is not a pharmaceutical, its derivatives, particularly bisphosphonates, are known to adsorb to bone mineral, specifically hydroxyapatite. This adsorption is crucial for their potency and duration of action in treating bone diseases. [] Molecular modeling suggests that the interaction strength varies with the specific structure of the bisphosphonate derivative. []

A: MDP has the molecular formula CH2(PO3H2)2 and a molecular weight of 176.0 g/mol. [] Spectroscopic studies, including FTIR, reveal characteristic shifts in the phosphoryl stretching bands (POO-) upon complexation with metal ions, indicating chelation and/or bridging interactions. [] The exact frequency shifts vary depending on the metal ion and its ionic potential. []

A: MDP serves as an internal standard in 31P-NMR spectroscopy to quantify casein content in bovine milk by measuring the area under the resonances belonging to phosphoserine. [] This method offers a reliable alternative for determining casein content in various types of milk. [] Additionally, MDP acts as a matrix additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing salt tolerance and improving signal suppression caused by buffering salts over a wide pH range. []

A: MDP acts as a heterogeneous catalyst in the acetylation of alcohols, phenols, and amines with acetic anhydride under solvent-free conditions at room temperature. [] It exhibits high efficiency and versatility, showcasing preferential selectivity for amino group acetylation over hydroxyl groups. []

A: Density functional theory (DFT) calculations have been instrumental in investigating the structures of technetium-labeled diphosphonate complexes like 99mTc-MDP. [] By considering geometric, conformational, charge, and spin isomerism, DFT calculations help determine stable isomers and predict their properties. []

A: SAR studies on MDP derivatives, particularly bisphosphonates, show that substitutions at the bridge carbon atom influence bone localization. [] For instance, ethylidenediphosphonic acid exhibits a higher femur-to-liver and femur-to-muscle ratios compared to MDP in rat models. [] Additionally, silicon-based functionalities in diphosphonic acids, like those found in P,P′-di[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid, do not negatively affect metal ion extraction properties. []

A: While not directly addressed in the provided research, formulations of technetium-99m (99mTc) labeled MDP (99mTc-MDP) often use stannous chloride as a reducing agent. Variations in the formulation, such as the form of MDP, reducing agent concentration, and presence of antioxidants, can significantly impact image quality in bone imaging. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。